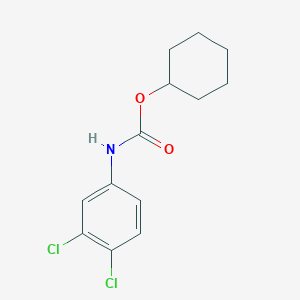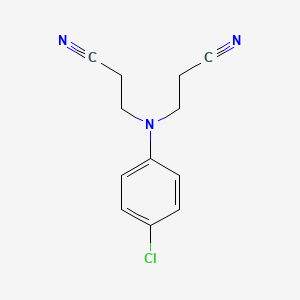
1,2-Bis(p-acetoxyphenyl)ethanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(p-acetoxyphenyl)ethanedione is an organic compound with the molecular formula C18H14O6 It is known for its unique structure, which consists of two acetoxyphenyl groups attached to an ethanedione backbone
準備方法
The synthesis of 1,2-Bis(p-acetoxyphenyl)ethanedione typically involves the reaction of p-acetoxybenzaldehyde with an oxidizing agent. One common method is the use of potassium permanganate (KMnO4) in an acidic medium. The reaction proceeds through the oxidation of the aldehyde groups to form the ethanedione structure. Industrial production methods may involve similar oxidative processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,2-Bis(p-acetoxyphenyl)ethanedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures, often using strong oxidizing agents like potassium permanganate or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanedione group into alcohols or other reduced forms, typically using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide (NaOH) or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,2-Bis(p-acetoxyphenyl)ethanedione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its unique structure imparts desirable properties to the final products.
作用機序
The mechanism of action of 1,2-Bis(p-acetoxyphenyl)ethanedione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The pathways involved can include oxidative stress, where the compound induces the production of reactive oxygen species (ROS), leading to cellular damage or apoptosis in cancer cells.
類似化合物との比較
1,2-Bis(p-acetoxyphenyl)ethanedione can be compared with other similar compounds, such as:
Benzil: A simpler diketone with two phenyl groups attached to an ethanedione backbone. It lacks the acetoxy groups, making it less reactive in certain reactions.
1,2-Diacetoxybenzene: Similar in structure but with acetoxy groups directly attached to the benzene ring rather than the ethanedione backbone.
4,4’-Diacetoxybenzil: Another related compound with acetoxy groups on the benzene rings, but with a different substitution pattern.
特性
分子式 |
C18H14O6 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
[4-[2-(4-acetyloxyphenyl)-2-oxoacetyl]phenyl] acetate |
InChI |
InChI=1S/C18H14O6/c1-11(19)23-15-7-3-13(4-8-15)17(21)18(22)14-5-9-16(10-6-14)24-12(2)20/h3-10H,1-2H3 |
InChIキー |
LNJCEUOYHGUBLO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)





![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)






![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)
